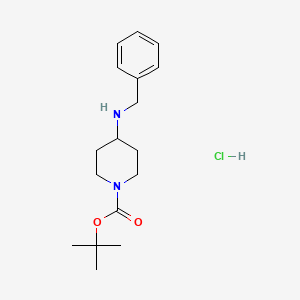

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 4-(benzylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14;/h4-8,15,18H,9-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUOWEAWDJQIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657056 | |

| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170424-76-6 | |

| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

- Formation of tert-butyl 4-(benzylamino)piperidine-1-carboxylate via nucleophilic substitution or reductive amination on a suitably protected piperidine derivative.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid to yield the final hydrochloride form, enhancing stability and solubility.

Detailed Preparation Methods

Reductive Amination Route

One common approach involves reductive amination of tert-butyl 4-oxo-piperidine-1-carboxylate with benzylamine:

- Reaction Conditions: The ketone (tert-butyl 4-oxo-piperidine-1-carboxylate) is reacted with benzylamine in an organic solvent such as 1,2-dichloroethane.

- Reducing Agent: Sodium triacetoxyborohydride is employed as a mild reducing agent.

- Catalysis: Acetic acid is added to facilitate imine formation.

- Temperature and Time: The mixture is stirred at room temperature (~20 °C) for approximately 24 hours.

- Workup: After reaction completion, the mixture is basified with aqueous sodium hydroxide and extracted with ethyl acetate. The organic phase is dried and concentrated, followed by purification via crystallization.

This method yields tert-butyl 4-(benzylamino)piperidine-1-carboxylate with good selectivity and purity.

Nucleophilic Substitution on Protected Piperidine

Alternatively, nucleophilic substitution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with benzylamine can be employed:

- Starting Material: tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is prepared by sulfonylation of the piperidine hydroxyl group.

- Nucleophile: Benzylamine displaces the sulfonyl leaving group in a polar aprotic solvent such as DMF.

- Reaction Conditions: Heating at elevated temperatures (~100 °C) for several hours.

- Purification: Standard extraction and chromatographic methods yield the desired product.

This route is advantageous for introducing the benzylamino group with high regioselectivity.

Salt Formation

The free base tert-butyl 4-(benzylamino)piperidine-1-carboxylate is converted into the hydrochloride salt by:

- Treatment: Addition of hydrochloric acid (HCl), commonly as a solution in an organic solvent or gaseous HCl.

- Conditions: The reaction is typically conducted at ambient temperature.

- Isolation: The hydrochloride salt precipitates or is extracted, then purified by recrystallization.

This step improves the compound's physicochemical properties for handling and further applications.

Reaction Parameters and Optimization

| Step | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Reductive Amination | 1,2-Dichloroethane | 20 °C | ~24 hours | Sodium triacetoxyborohydride used as reducing agent; acetic acid catalyzes imine formation |

| Nucleophilic Substitution | DMF, THF, Acetonitrile preferred | 60–100 °C | 8–24 hours | Use of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate as substrate |

| Salt Formation | Ethyl acetate, dichloromethane | Ambient | 1–3 hours | HCl treatment to form hydrochloride salt |

Representative Experimental Procedure (Reductive Amination)

- Reagents: tert-butyl 4-oxo-piperidine-1-carboxylate (1 equiv), benzylamine (1.2 equiv), sodium triacetoxyborohydride (1.5 equiv), acetic acid (1.5 equiv).

- Procedure: In a dry flask, dissolve the ketone and benzylamine in 1,2-dichloroethane. Add acetic acid followed by sodium triacetoxyborohydride portionwise. Stir at room temperature for 24 hours.

- Workup: Quench with 1N NaOH, extract with ethyl acetate, dry organic layer over MgSO4, filter, and concentrate.

- Purification: Crystallize from ether/petroleum ether/ethyl acetate mixture.

- Yield: Typically moderate to high yields (60–85%).

Notes on Industrial Scale Preparation

- Solvents such as tetrahydrofuran (THF) and acetonitrile are preferred for scale-up due to better control and environmental considerations.

- Reaction temperatures are optimized to balance reaction rate and selectivity, typically 60–85 °C for nucleophilic substitution steps.

- Use of tertiary amine bases (e.g., triethylamine, DIPEA) is common to neutralize acids formed during sulfonylation or substitution.

- Crystallization with seed crystals and controlled cooling improves product purity and particle size distribution.

- Extraction and washing steps with aqueous sodium chloride and sodium bicarbonate solutions are employed to remove impurities and residual reagents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Studies have indicated that piperidine derivatives, including tert-butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride, exhibit promising antimicrobial properties. Research has shown that modifications in the piperidine ring can enhance activity against specific bacterial strains, making them potential candidates for new antibiotic therapies .

b. Central Nervous System (CNS) Disorders

The compound has been investigated for its effects on the CNS. Piperidine derivatives are known to interact with neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression. Preliminary studies suggest that these compounds may modulate serotonin and dopamine pathways, thus influencing mood and behavior .

Pharmacological Studies

a. In Vivo Studies

In vivo studies using animal models have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound. For instance, a study evaluated its efficacy in reducing inflammation in a lupus disease model by measuring auto-antibody titers post-treatment .

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving piperidine derivatives and benzylamine. The synthesis typically includes the following steps:

- Step 1: Reaction of tert-butyl 4-hydroxymethylpiperidine-1-carboxylate with benzylamine under controlled conditions.

- Step 2: Purification through silica gel chromatography to isolate the desired hydrochloride salt.

The chemical structure contributes to its solubility and reactivity, which are crucial for its biological applications.

Case Studies

a. Efficacy in Autoimmune Models

A detailed study on the use of this compound in autoimmune disease models showed that it effectively modulated immune responses. The study involved administering varying doses to monitor changes in auto-antibody production and overall disease progression .

b. Neuropharmacological Effects

Another case study focused on the neuropharmacological effects of this compound demonstrated its potential as a therapeutic agent for anxiety disorders. Behavioral tests indicated reduced anxiety-like behaviors in treated mice compared to controls, suggesting a favorable safety profile and efficacy .

Mechanism of Action

The mechanism by which tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- The target compound and BD273891 share a benzylamino motif but differ in linker chemistry (direct vs. methylene bridge), affecting steric flexibility .

- Compound 3a incorporates a bulky phenethoxycarbonyl benzo-thiophene group, likely reducing aqueous solubility compared to the target compound .

- Compound 22 contains a boronate ester, enabling applications in Suzuki-Miyaura cross-coupling reactions, unlike the benzylamino derivatives .

Key Observations :

- Salt forms : The target compound’s hydrochloride and the dihydrochloride salt of the bromophenyl derivative enhance solubility compared to neutral Boc-protected analogs like BD273891 .

- Synthetic efficiency : Compound 22 achieves >99% conversion in 4 hours via a streamlined procedure, whereas Compound 3a requires multi-step coupling .

Biological Activity

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN2O2. The compound features a piperidine ring substituted with a benzylamino group and a tert-butyl ester, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate neurotransmitter systems or inhibit specific pathways involved in disease processes. For instance, studies suggest that compounds with similar structures can act as inhibitors of inflammatory pathways by modulating cytokine release, particularly interleukin-1β (IL-1β) in macrophages .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce the release of pro-inflammatory cytokines in activated macrophages.

- Neuroprotective Properties : Similar piperidine derivatives have demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Preliminary data indicate that the compound may possess antimicrobial properties, although further studies are needed to confirm these findings.

Data Table: Biological Activities

Case Studies

-

Study on Inflammatory Response :

A study evaluated the effect of this compound on IL-1β release from human macrophages. Results indicated a concentration-dependent inhibition of IL-1β, supporting its potential as an anti-inflammatory agent . -

Neuroprotection in Animal Models :

In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, highlighting its therapeutic potential for neurodegenerative diseases . -

Antimicrobial Assays :

The compound was tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. Further optimization and testing are required to evaluate its efficacy and safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.